molecular formula C14H20N2O2 B7847293 3-(2-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one

3-(2-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one

Cat. No.: B7847293
M. Wt: 248.32 g/mol
InChI Key: HTHKJWNHMPIORH-UHFFFAOYSA-N
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Description

3-(2-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a phenoxy group substituted with an amino group at the ortho position, linked to a piperidine ring via a propanone chain. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-aminophenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Alkylation: The phenoxy intermediate is then alkylated using a suitable alkylating agent, such as 1-chloropropan-1-one, under basic conditions to yield the desired product.

    Piperidine Substitution: The final step involves the substitution of the halogenated propanone with piperidine under reflux conditions to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the propanone chain can be reduced to form alcohol derivatives.

    Substitution: The phenoxy and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenoxy and piperidine derivatives.

Scientific Research Applications

3-(2-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminophenoxy)-1-(morpholin-1-yl)propan-1-one
  • 3-(2-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one
  • 3-(2-Aminophenoxy)-1-(azepan-1-yl)propan-1-one

Uniqueness

3-(2-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the piperidine ring in this compound may offer enhanced stability and binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-aminophenoxy)-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-6-2-3-7-13(12)18-11-8-14(17)16-9-4-1-5-10-16/h2-3,6-7H,1,4-5,8-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHKJWNHMPIORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCOC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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